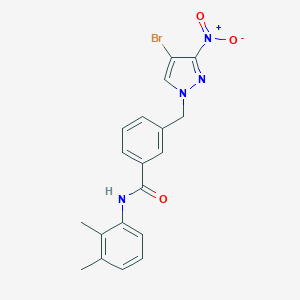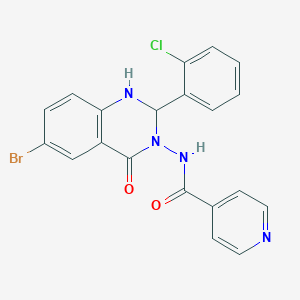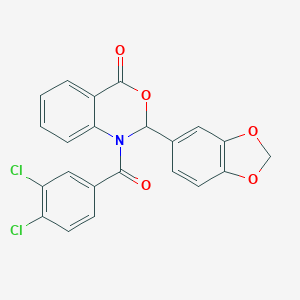
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CTPD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CTPD belongs to the class of purine analogues and has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activity of thymidine kinase, an enzyme involved in the synthesis of DNA, which may contribute to its antitumor activity. 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to inhibit the replication of herpes simplex virus by inhibiting the activity of viral DNA polymerase.
Biochemical and Physiological Effects:
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. In addition, 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to exhibit low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It has been optimized for high yields and purity, making it a suitable candidate for further research. However, 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione also has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its biological activity and potential therapeutic applications.
Zukünftige Richtungen
For research on 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione include the development of new analogues with improved activity and selectivity, investigation of the synergistic effects of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione with other anticancer agents, and further elucidation of its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-chloroaniline with 1,3,7-trimethylxanthine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including N-alkylation, N-oxidation, and cyclization, to yield the final product. The synthesis of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Wissenschaftliche Forschungsanwendungen
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to possess antiviral activity against several viruses, including herpes simplex virus type 1 and type 2, and human cytomegalovirus. In addition, 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
Molekularformel |
C14H14ClN5O2 |
Molekulargewicht |
319.74 g/mol |
IUPAC-Name |
8-(3-chloroanilino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H14ClN5O2/c1-18-10-11(19(2)14(22)20(3)12(10)21)17-13(18)16-9-6-4-5-8(15)7-9/h4-7H,1-3H3,(H,16,17) |
InChI-Schlüssel |
CSBGCKMVQINTKH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1NC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |
Kanonische SMILES |
CN1C2=C(N=C1NC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)



![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
![2-(4-{[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B269685.png)

![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)
![2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B269688.png)

![(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione](/img/structure/B269696.png)
![N-(2,3-dichlorophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B269698.png)

![2-methoxy-5-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzenesulfonate](/img/structure/B269701.png)